Sacubitril valsartan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

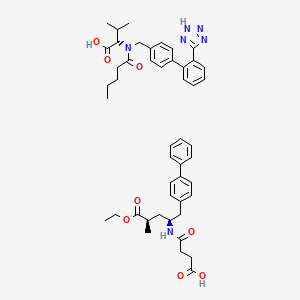

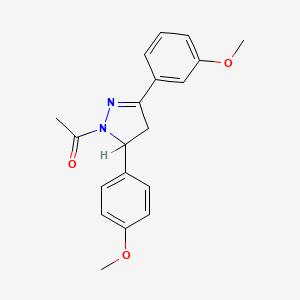

Sacubitril valsartan is a fixed-dose combination medication used primarily for the treatment of heart failure. It consists of two active components: sacubitril, a neprilysin inhibitor, and valsartan, an angiotensin II receptor blocker. This combination is often referred to as an angiotensin receptor-neprilysin inhibitor. This compound is marketed under the brand name Entresto and has been shown to provide significant benefits in reducing cardiovascular mortality and hospitalization for heart failure patients .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sacubitril valsartan involves multiple steps, starting with the preparation of each individual component. Sacubitril is synthesized through a series of chemical reactions, including esterification, amidation, and cyclization. Valsartan is synthesized through a series of steps involving the formation of a biphenyl intermediate, followed by amide bond formation and cyclization.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the final product. The production process also involves stringent quality control measures to ensure the stability and efficacy of the medication .

化学反応の分析

Types of Reactions: Sacubitril valsartan undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of sacubitril results in the formation of sacubitrilat, the active metabolite that inhibits neprilysin. Valsartan, on the other hand, remains relatively stable under physiological conditions but can undergo oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. For example, hydrolysis of sacubitril is typically carried out using acidic or basic conditions, while oxidation reactions may involve the use of hydrogen peroxide or other oxidizing agents .

Major Products Formed: The major products formed from the reactions of this compound include sacubitrilat, the active metabolite of sacubitril, and various oxidation and reduction products of valsartan. These products are typically analyzed using techniques such as mass spectrometry and HPLC to ensure their identity and purity .

科学的研究の応用

Sacubitril valsartan has a wide range of scientific research applications, particularly in the fields of cardiology and pharmacology. It is extensively studied for its effects on heart failure, hypertension, and other cardiovascular conditions. Research has shown that this compound can improve cardiac function, reduce the risk of cardiovascular death, and decrease hospitalization rates in heart failure patients .

In addition to its cardiovascular applications, this compound is also being investigated for its potential benefits in other areas, such as renal function and metabolic disorders. Studies have shown that the combination of sacubitril and valsartan can have positive effects on kidney function and may help in the management of conditions such as diabetic nephropathy .

作用機序

The mechanism of action of sacubitril valsartan involves the inhibition of neprilysin by sacubitril and the blockade of angiotensin II receptors by valsartan. Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which play a crucial role in regulating blood pressure and fluid balance. By inhibiting neprilysin, sacubitril increases the levels of natriuretic peptides, leading to vasodilation, natriuresis, and diuresis .

Valsartan, on the other hand, blocks the angiotensin II receptors, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This results in reduced blood pressure, decreased fluid retention, and improved cardiac function. The combination of these two mechanisms provides a synergistic effect, making this compound highly effective in the treatment of heart failure .

類似化合物との比較

Sacubitril valsartan is unique in its combination of neprilysin inhibition and angiotensin II receptor blockade. Similar compounds include other angiotensin II receptor blockers such as losartan, candesartan, and olmesartan, as well as neprilysin inhibitors like omapatrilat. none of these compounds combine both mechanisms of action in a single medication .

Compared to angiotensin-converting enzyme inhibitors like enalapril and ramipril, this compound has been shown to provide superior benefits in reducing cardiovascular mortality and hospitalization rates in heart failure patients. This makes this compound a preferred choice for many clinicians in the management of heart failure .

Conclusion

This compound is a groundbreaking medication that has revolutionized the treatment of heart failure. Its unique combination of neprilysin inhibition and angiotensin II receptor blockade provides significant benefits in improving cardiac function and reducing cardiovascular mortality. With ongoing research and clinical trials, this compound continues to show promise in various therapeutic applications, making it a valuable addition to the arsenal of cardiovascular medications.

特性

CAS番号 |

1360873-85-3 |

|---|---|

分子式 |

C48H58N6O8 |

分子量 |

847.0 g/mol |

IUPAC名 |

4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |

InChI |

InChI=1S/C24H29N5O3.C24H29NO5/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t22-;17-,21+/m01/s1 |

InChIキー |

XTKIDERFOUYBDE-QEPKIHTBSA-N |

異性体SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |

正規SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-methyl-1H-indol-3-yl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14138615.png)

![2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)

![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)

![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)

![1-[(4-Methylphenyl)sulfonyl]-2-(4-nitrophenyl)aziridine](/img/structure/B14138660.png)